3,4-Dibromo-Mal-PEG4-Boc

ADC Bioconjugation Disulfide bridging

Choose 3,4-Dibromo-Mal-PEG4-Boc for next-generation bioconjugation requiring precise stoichiometric control. Unlike classical maleimide linkers that yield heterogeneous mixtures, its dibromomaleimide headgroup covalently rebridges reduced disulfide bonds in <15 min to produce homogeneous DAR4 ADCs. Post-conjugation hydrolysis locks the conjugate as a stable maleamic acid, preventing payload deconjugation in plasma. The Boc-protected amine enables orthogonal, acid-labile deprotection for multi-step payload assembly—a capability absent in carboxyl- or NHS-terminated alternatives. The PEG4 spacer ensures aqueous solubility and minimal steric hindrance during conjugation. Ideal for site-specific ADC, bispecific antibody, and PROTAC synthesis requiring defined stoichiometry, rapid kinetics, and long-term plasma stability.

Molecular Formula C19H29Br2NO8
Molecular Weight 559.2 g/mol
Cat. No. B604969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-Mal-PEG4-Boc
Synonyms3,4-Dibromo-Mal-PEG4-t-butyl ester
Molecular FormulaC19H29Br2NO8
Molecular Weight559.2 g/mol
Structural Identifiers
InChIInChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3
InChIKeyJOTPXNOGHQCGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,4-Dibromo-Mal-PEG4-Boc: A Dibromomaleimide PEG4 Linker with Boc-Protected Amine for Site-Specific Bioconjugation


3,4-Dibromo-Mal-PEG4-Boc (CAS 2030168-38-6) is a heterobifunctional polyethylene glycol (PEG)-based linker belonging to the dibromomaleimide (DBM) class of site-specific bioconjugation reagents . The molecule features a 3,4-dibromomaleimide headgroup that enables covalent bridging of reduced disulfide bonds or site-specific thiol conjugation, a PEG4 spacer (four ethylene glycol units, ~176 Da) that imparts aqueous solubility and reduces steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine terminus that provides orthogonal deprotection capability under mild acidic conditions . This compound is primarily positioned as a building block for the synthesis of site-specific antibody-drug conjugates (ADCs), PROTAC (Proteolysis Targeting Chimera) degraders, and other precision bioconjugates where homogeneity, stoichiometric control, and functional orthogonality are critical procurement considerations .

Why Generic Maleimide Linkers Cannot Substitute for 3,4-Dibromo-Mal-PEG4-Boc in Site-Specific Conjugation Workflows


Conventional N-substituted maleimide linkers (e.g., Mal-PEG4-Boc) produce heterogeneous conjugate mixtures when reacted with reduced antibody interchain disulfides, generating stochastic drug-to-antibody ratio (DAR) distributions that complicate both characterization and therapeutic consistency [1]. In contrast, the dibromomaleimide moiety in 3,4-Dibromo-Mal-PEG4-Boc enables stoichiometric disulfide rebridging, wherein both bromine atoms are sequentially substituted by the two thiols generated from a single reduced disulfide bond, yielding a single, structurally defined conjugate species [1] . Furthermore, accelerated post-conjugation hydrolysis of the DBM linkage irreversibly 'locks' the conjugate as a robustly stable maleamic acid, preventing the thiol-exchange deconjugation that plagues classical maleimide-thiol adducts in plasma [2]. The Boc-protected amine also confers orthogonal reactivity that cannot be achieved with carboxyl- or NHS-terminated comparators, enabling sequential, multi-step bioconjugation strategies without cross-reactivity .

3,4-Dibromo-Mal-PEG4-Boc: Quantified Comparative Performance Against Alternative Linker Chemistries


Disulfide Rebridging Yield: Near-Quantitative Conjugation Versus Classical Maleimide Heterogeneity

When conjugated to reduced trastuzumab Fab fragment, N-propargyl-3,4-dibromomaleimide yielded bioconjugate in near-quantitative yield with complete consumption of the starting Fab fragment as confirmed by mass spectrometry [1]. In contrast, classical maleimide conjugation to the same reduced disulfide system produces stochastic mixtures of DAR 0, 2, 4, 6, and 8 species, with significant unreacted antibody and over-conjugated byproducts [2]. The DBM reaction proceeds via an addition-elimination sequence (nucleophilic substitution) that covalently rebridges the disulfide bond, maintaining the native covalent connectivity of the antibody chains .

ADC Bioconjugation Disulfide bridging

Conjugation Kinetics: Sub-15 Minute Reaction Time for Complete Disulfide Bridging

Dibromomaleimide insertion into peptidic disulfide bonds proceeds with a stoichiometric balance of reagents in buffered solutions in less than 15 minutes to give discrete products while maintaining the disulfide bridge and thus peptide conformation . This reaction rate is substantially faster than alternative rebridging chemistries; in head-to-head comparison of DBM, dithiomaleimide (DTM), and thio-bromomaleimide (TBM) rebridging heads, the reaction time was drastically reduced with TBM compared to DTM, establishing a clear kinetic hierarchy where bromine-containing maleimides exhibit superior reactivity [1]. Each step of the two-step thiol reaction with dibromomaleimide has a half-life measured in seconds [2].

PEGylation Bioconjugation kinetics Process optimization

DAR Homogeneity: DBM Platform Enables Controlled DAR=4 in HER2-Targeting ADCs

In a systematic comparison of three disulfide rebridging chemistries for HER2-targeting ADCs, the DBM platform enabled homogeneous and site-specific bioconjugation, with the highest percentage of DAR=4 species achieved using the TBM (thio-bromomaleimide) variant, a hybrid scaffold incorporating DBM reactivity elements [1]. Classical maleimide conjugation to the same antibody substrate produces a heterogeneous distribution of DAR 0, 2, 4, 6, and 8 species, requiring extensive purification to isolate the desired DAR=4 component [2]. The DBM rebridging approach directly yields predominantly DAR=4 conjugates without post-conjugation fractionation.

ADC DAR control HER2

Post-Conjugation Hydrolysis: 1-Hour 'Locking' to Maleamic Acid Prevents Plasma Deconjugation

Dibromomaleimides designed for accelerated post-conjugation hydrolysis achieve complete conversion to stable maleamic acid conjugates in just over 1 hour, 'locking' the conjugate against the retro-Michael deconjugation that undermines classical maleimide-thiol adducts in plasma [1]. This dramatic acceleration is also shown to confer significant improvements in conjugate homogeneity, as demonstrated by mass spectrometry analysis [1]. Classical maleimide conjugates undergo slow thiol-exchange with serum albumin and other thiol-containing plasma proteins, leading to progressive payload loss in circulation — a liability absent in hydrolyzed DBM conjugates [2]. The DBM platform enables dual functionalization via consecutive thiol-amine conjugation, generating aminothiomaleimides extremely efficiently [3].

ADC stability Linker chemistry Plasma stability

Engineered Cysteine Conjugation: Dibromomaleimide Outperforms Maleimide and Monobromomaleimide in Efficiency and Stability

In a direct comparative study of h38C2_K99C engineered cysteine conjugation, maleimide, monobromomaleimide, and dibromomaleimide derivatives of a fluorophore were evaluated for conjugation efficiency and stability [1]. Dibromomaleimide emerged as the suitable electrophile for precise, fast, efficient, and stable assembly of ADCs with the h38C2_K99C module, whereas maleimide and monobromomaleimide displayed highly disparate conjugation efficiencies and stabilities [1]. Mass spectrometry confirmed the formation of a thio-monobromomaleimide linkage, indicating that dibromomaleimide provides a defined chemical adduct rather than the mixture of species observed with alternative electrophiles [1].

ADC Engineered cysteine Site-specific conjugation

Orthogonal Boc Protection: Enables Sequential Conjugation Not Possible with Carboxyl- or NHS-Terminated Analogs

The Boc-protected amine terminus of 3,4-Dibromo-Mal-PEG4-Boc provides orthogonal, acid-labile protection that can be selectively removed under mild acidic conditions (e.g., TFA) to expose a free amine for subsequent conjugation steps . In contrast, carboxyl-terminated analogs (e.g., 3,4-Dibromo-Mal-PEG4-Acid) and NHS ester-terminated analogs lack this orthogonality, requiring EDC/HATU activation that may cross-react with other functional groups or require aqueous conditions incompatible with certain payloads . This Boc protection enables multi-step bioconjugation workflows — such as PROTAC synthesis — where the dibromomaleimide is first conjugated to one ligand, followed by Boc deprotection and amine conjugation to a second ligand, without intermediate purification or cross-reactivity .

PROTAC Multi-step synthesis Orthogonal protection

Optimal Procurement Scenarios for 3,4-Dibromo-Mal-PEG4-Boc in Bioconjugation and Targeted Degrader Development


Site-Specific ADC Construction with Homogeneous DAR=4 Payloads

Procure 3,4-Dibromo-Mal-PEG4-Boc as the linker component for disulfide rebridging of native IgG1 antibodies to generate site-specific ADCs with homogeneous DAR=4 [1]. The dibromomaleimide moiety inserts into reduced interchain disulfide bonds in less than 15 minutes, covalently rebridging the antibody chains while maintaining native conformation . Accelerated post-conjugation hydrolysis (~1 hour) irreversibly locks the conjugate as a stable maleamic acid, preventing the retro-Michael payload loss observed with classical maleimide linkers in plasma [1]. The Boc-protected amine enables orthogonal deprotection for subsequent conjugation of the drug payload or fluorophore, while the PEG4 spacer provides aqueous solubility and reduces steric hindrance during the conjugation step .

PROTAC Linker with Sequential, Orthogonal Conjugation Capability

Use 3,4-Dibromo-Mal-PEG4-Boc as a PEG-based PROTAC linker where the dibromomaleimide group provides two attachment points for E3 ligase ligand and target protein ligand, while the Boc-protected amine offers orthogonal deprotection for multi-step synthetic workflows [1]. The PEG4 spacer enhances solubility in both aqueous and organic media, facilitating purification and characterization . The stoichiometric and rapid conjugation kinetics (<15 minutes) enable efficient assembly of the PROTAC construct without requiring large excesses of precious ligands .

Homogeneous Bispecific Antibody Construction via Disulfide Bridging

Employ 3,4-Dibromo-Mal-PEG4-Boc in the synthesis of bis-dibromomaleimide cross-linkers for generating homogeneous, site-specific bispecific antibody constructs [1]. The platform enables simple reduction and bridging of antibody fragment disulfide bonds to produce bispecific constructs in good yield while maintaining binding activity of the parent antibodies [1]. The Boc-protected amine provides a functional handle for introducing additional modalities (e.g., fluorophores, affinity tags) after bispecific assembly, a capability not available with non-Boc-protected DBM analogs .

Engineered Cysteine ADC Development Requiring Defined Chemical Adducts

For ADCs utilizing engineered cysteine residues (e.g., THIOMAB platform or h38C2_K99C variants), 3,4-Dibromo-Mal-PEG4-Boc provides superior conjugation efficiency and stability compared to maleimide and monobromomaleimide alternatives [1]. The DBM moiety reacts with the uniquely reactive cysteine to form a defined thio-monobromomaleimide linkage, eliminating the heterogeneity observed with classical maleimide-thiol conjugates [1]. The Boc-protected amine allows subsequent functionalization of the ADC after cysteine conjugation, enabling dual-payload or theranostic constructs .

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